2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine
CAS No.: 1356003-22-9
Cat. No.: VC3017391
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356003-22-9 |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-ethylpyrazolo[1,5-a]pyrimidin-6-amine |
| Standard InChI | InChI=1S/C8H10N4/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3 |
| Standard InChI Key | FCPAXZGMXGFHPR-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C=C(C=NC2=C1)N |
| Canonical SMILES | CCC1=NN2C=C(C=NC2=C1)N |
Introduction
2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic organic compound with the molecular formula C₈H₁₀N₄. It belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing bicyclic structures known for their diverse pharmacological properties. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 2 and an amine group at position 6 . Its molecular weight is 162.19 g/mol, and it has a hydrogen bond donor count of 1 and acceptor count of 3 .
Biological Activities
The compound exhibits significant pharmacological potential, particularly in oncology:
Anticancer Mechanisms:
Table 2: Kinase Inhibition Profile of Related Derivatives
| Kinase Target | Biological Effect | IC₅₀ Range (µM) |
|---|---|---|
| CDK2 | Cell cycle regulation | 0.67–0.78 |
| TRKA | Neurotrophic signaling inhibition | 0.98–1.34 |
| EGFR | NSCLC treatment target | <1.0 |
Research Applications
Recent studies highlight its role in:
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Targeted cancer therapy: Demonstrated 71.8% growth inhibition in HOP-92 lung cancer cells
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Antimicrobial development: Structural analogs show activity against Mycobacterium tuberculosis (MIC = 25 µM)
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Enzyme inhibition: Potent CDK2 inhibition (IC₅₀ = 0.78 µM) suggests potential in cyclin-dependent kinase targeting
Challenges and Future Directions
Key research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
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